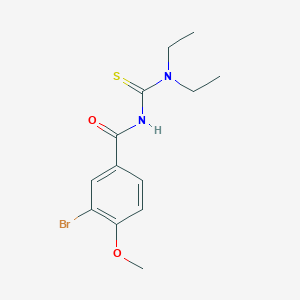![molecular formula C14H17IN2OS B320786 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide](/img/structure/B320786.png)
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide is an organic compound with the molecular formula C14H17IN2OS. It is known for its unique structure, which includes an iodine atom, a piperidine ring, and a benzamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 4-methylpiperidine-1-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, solvents like DMF, temperatures around 50-80°C.
Reduction: Lithium aluminum hydride, ether solvents, temperatures around 0-25°C.
Oxidation: Hydrogen peroxide, acetic acid, temperatures around 25-50°C.
Major Products Formed
Substitution: Azido derivatives, cyano derivatives.
Reduction: Amino derivatives.
Oxidation: N-oxide derivatives.
Aplicaciones Científicas De Investigación
2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-iodo-N-[(4-methylpiperidin-1-yl)carbothioyl]benzamide
- 2-chloro-N-[(4-methylpiperidin-1-yl)carbonothioyl]benzamide
- 2-bromo-N-[(4-methylpiperidin-1-yl)carbonothioyl]benzamide
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets .
Propiedades
Fórmula molecular |
C14H17IN2OS |
|---|---|
Peso molecular |
388.27 g/mol |
Nombre IUPAC |
2-iodo-N-(4-methylpiperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2OS/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3,(H,16,18,19) |
Clave InChI |
VXRZILYCAYSIMQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-phenoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B320710.png)

![N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320712.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]butanamide](/img/structure/B320714.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)butanamide](/img/structure/B320715.png)
![N-[(4-chloro-2-methylphenoxy)acetyl]-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B320716.png)
![Ethyl 2-({[(4-methoxyphenyl)acetyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320718.png)
![N-[(4-methoxyphenyl)acetyl]-N'-phenylthiourea](/img/structure/B320721.png)
![4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)
![N-butyryl-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320724.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320728.png)
![N-[(4-cyanophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B320729.png)
